REACTION_CXSMILES
|
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|
|
Name
|
Sr-malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sr]
|
Type
|
CUSTOM
|
Details
|
Thus extensive stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The salts were prepared in a solution of 1.6 g/l, which
|
Type
|
CUSTOM
|
Details
|
is close to saturation (22-25° C.)
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the substances
|
Type
|
CUSTOM
|
Details
|
was stored at room temperature in a closed container
|
Type
|
CUSTOM
|
Details
|
each drink between 60 and 90 ml/24 h
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Sr+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg |
Name
|
|
Type
|
product
|
Smiles
|
[Sr]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.4 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|
|
Name
|
Sr-malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sr]
|
Type
|
CUSTOM
|
Details
|
Thus extensive stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The salts were prepared in a solution of 1.6 g/l, which
|
Type
|
CUSTOM
|
Details
|
is close to saturation (22-25° C.)
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the substances
|
Type
|
CUSTOM
|
Details
|
was stored at room temperature in a closed container
|
Type
|
CUSTOM
|
Details
|
each drink between 60 and 90 ml/24 h
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Sr+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg |
Name
|
|
Type
|
product
|
Smiles
|
[Sr]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.4 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Ca+2].O.[Sr:10]>>[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Sr+2:10].[Sr:10] |f:0.1,4.5|
|
Name
|
Sr-malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium malonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sr]
|
Type
|
CUSTOM
|
Details
|
Thus extensive stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The salts were prepared in a solution of 1.6 g/l, which
|
Type
|
CUSTOM
|
Details
|
is close to saturation (22-25° C.)
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the substances
|
Type
|
CUSTOM
|
Details
|
was stored at room temperature in a closed container
|
Type
|
CUSTOM
|
Details
|
each drink between 60 and 90 ml/24 h
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)[O-])(=O)[O-].[Sr+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg |
Name
|
|
Type
|
product
|
Smiles
|
[Sr]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.4 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |